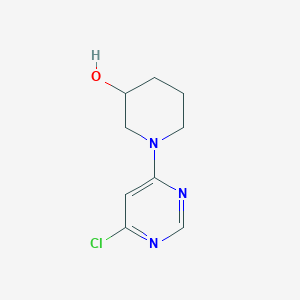

1-(6-Chloropyrimidin-4-yl)piperidin-3-ol

Description

1-(6-Chloropyrimidin-4-yl)piperidin-3-ol (CAS 939986-73-9) is a heterocyclic compound with the molecular formula C₉H₁₂ClN₃O and a molecular weight of 213.66 g/mol . The molecule consists of a pyrimidine ring substituted with a chlorine atom at position 6 and a piperidine ring bearing a hydroxyl group at position 2. This structural configuration confers unique physicochemical properties, including moderate polarity and hydrogen-bonding capacity, which are critical for its interactions in biological systems.

The compound is typically synthesized via nucleophilic substitution reactions between 4,6-dichloropyrimidine and piperidin-3-ol under controlled conditions . Its stability requires storage in an inert atmosphere at 2–8°C .

Properties

IUPAC Name |

1-(6-chloropyrimidin-4-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-8-4-9(12-6-11-8)13-3-1-2-7(14)5-13/h4,6-7,14H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIPRLBRGJPOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=NC=N2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671603 | |

| Record name | 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-73-9 | |

| Record name | 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol typically involves the reaction of 6-chloropyrimidine with piperidin-3-ol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidin-3-ol, followed by nucleophilic substitution with 6-chloropyrimidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyrimidin-4-yl)piperidin-3-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form a dihydropyrimidine derivative.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products

Oxidation: Formation of 1-(6-chloropyrimidin-4-yl)piperidin-3-one.

Reduction: Formation of 1-(6-chlorodihydropyrimidin-4-yl)piperidin-3-ol.

Substitution: Formation of 1-(6-substituted-pyrimidin-4-yl)piperidin-3-ol derivatives.

Scientific Research Applications

1-(6-Chloropyrimidin-4-yl)piperidin-3-ol has been investigated for several biological activities:

Antimicrobial Properties: Preliminary studies suggest that compounds with similar structures exhibit effectiveness against various bacterial strains.

Anticancer Activity: Research indicates potential efficacy in inhibiting cancer cell proliferation, particularly against specific cancer cell lines.

Antimalarial Potential: Similar compounds have shown activity against malaria parasites, particularly Plasmodium falciparum, suggesting that this compound may also possess antimalarial properties.

Anticancer Research

A study evaluated the anticancer properties of various piperidine derivatives, including this compound. Results indicated a significant reduction in cell viability across multiple cancer cell lines, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Antimicrobial Efficacy

Research conducted on structurally similar compounds demonstrated notable antimicrobial activity against resistant bacterial strains, suggesting that this compound could be developed into a novel antimicrobial agent.

Antimalarial Efficacy

In a focused study on DHODH inhibitors, compounds analogous to this compound showed significant activity against both blood and liver stages of malaria parasites. These findings support further exploration into its potential as a therapeutic agent for malaria prophylaxis.

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitutions and electrophilic aromatic substitutions. The following table summarizes key steps in its synthesis:

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Chlorinated piperidine | Up to 90% |

| 2 | Electrophilic Aromatic Substitution | Pyrimidine derivatives | Up to 85% |

Mechanism of Action

The mechanism of action of 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol with structurally or functionally related compounds, focusing on key differences in substituents, biological activity, and physicochemical properties.

Structural Analogs with Pyrimidine Modifications

Piperidine Ring Modifications

Functional Analogs in Antiviral Research

Key Research Findings

Antiviral Potential: While this compound itself lacks direct antiviral data, its quinoline-based analog shows promise in computational models for SARS-CoV-2 inhibition, suggesting pyrimidine derivatives could be optimized similarly .

Enzyme Inhibition : Piperidin-3-ol derivatives like RB-019 demonstrate that the hydroxyl position (C3 vs. C4) critically impacts selectivity for kinases, highlighting the importance of substitution patterns .

Biological Activity

1-(6-Chloropyrimidin-4-yl)piperidin-3-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClN2O, with a molecular weight of approximately 224.69 g/mol. The compound features a piperidine ring substituted with a chloropyrimidine moiety, which is crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction. The compound was shown to interfere with critical signaling pathways involved in tumor growth, such as the MAPK pathway, enhancing its potential as an anticancer agent .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN). In animal models, this compound was effective in reducing neuropathic pain and inflammation associated with paclitaxel treatment. It achieved this by modulating inflammatory cytokines and chemokines, thereby alleviating symptoms of neuropathy .

The mechanism by which this compound exerts its effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play a role in cancer progression.

- Modulation of Signaling Pathways : It affects key signaling pathways like ERK and PI3K/Akt, which are vital for cell survival and proliferation.

- Anti-inflammatory Action : By reducing pro-inflammatory cytokines, the compound mitigates the adverse effects of chemotherapy on neuronal tissues .

Structure-Activity Relationship (SAR)

SAR studies highlight the importance of structural modifications on the biological activity of this compound. Variations in substituents on the piperidine or pyrimidine rings can significantly alter potency and selectivity against specific targets.

| Modification | Effect on Activity |

|---|---|

| Chlorine at position 6 on pyrimidine | Increases binding affinity to target enzymes |

| Hydroxyl group at position 3 on piperidine | Enhances neuroprotective effects |

| Alteration of side chains | Modulates anticancer efficacy |

Study 1: Antitumor Efficacy

In a controlled study, this compound was administered to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent against certain cancers .

Study 2: Neuroprotection in CIPN

A series of experiments were conducted using mouse models to assess the efficacy of the compound in alleviating CIPN symptoms. Mice treated with varying doses exhibited improved sensory responses and reduced mechanical allodynia compared to untreated controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.